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Abstract

Bocidelpar (also known as ASP0367 and MA-0211) is an investigational, orally administered
small molecule designed as a potent and selective modulator of the Peroxisome Proliferator-
Activated Receptor delta (PPAR-0). Developed by Mitobridge, a subsidiary of Astellas Pharma,
Bocidelpar was engineered to address mitochondrial dysfunction, a key pathological feature in
a range of debilitating diseases. The primary mechanism of action involves the activation of the
PPAR-0 pathway, leading to the upregulation of genes crucial for mitochondrial biogenesis and
fatty acid oxidation. This guide provides a comprehensive overview of the discovery,
mechanism of action, preclinical and clinical development, and eventual discontinuation of
Bocidelpar for certain indications. It includes a summary of key quantitative data, detailed
experimental methodologies, and visualizations of the core signaling pathway and experimental
workflows.

Introduction

Mitochondrial dysfunction is increasingly recognized as a central node in the pathophysiology
of numerous rare and common diseases, including primary mitochondrial myopathies (PMM)
and Duchenne muscular dystrophy (DMD).[1] These conditions are often characterized by
impaired cellular energy production, leading to symptoms such as muscle weakness, fatigue,
and exercise intolerance.[1] Bocidelpar emerged from a therapeutic strategy aimed at
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enhancing mitochondrial function through the modulation of a key nuclear receptor, PPAR-0.[2]

[3]

Bocidelpar was granted Fast Track designation by the U.S. Food and Drug Administration
(FDA) for the treatment of PMM.[3] Despite promising preclinical data and a favorable early
clinical safety profile, the development of Bocidelpar for PMM was ultimately halted due to a
failure to meet primary efficacy endpoints in a Phase 2/3 clinical trial.[4][5] This document
serves as a technical resource, detailing the scientific journey of Bocidelpar from its discovery
to its clinical evaluation.

Mechanism of Action: Targeting PPAR-0

Bocidelpar functions as a selective agonist of PPAR-9, a nuclear hormone receptor that acts
as a transcription factor.[6][7] PPAR-& is highly expressed in metabolically active tissues such
as skeletal muscle and plays a pivotal role in regulating cellular energy metabolism.[6]

Upon activation by Bocidelpar, PPAR-6 forms a heterodimer with the retinoid X receptor
(RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator
response elements (PPRES) in the promoter regions of target genes. This binding initiates the
transcription of a suite of genes involved in critical metabolic processes.[8]

The key downstream effects of Bocidelpar-mediated PPAR-9 activation include:

 Increased Fatty Acid Oxidation (FAO): Upregulation of genes encoding for enzymes
essential for the breakdown of fatty acids for energy production.

» Enhanced Mitochondrial Biogenesis: Stimulation of the production of new mitochondria to
meet the cell's energy demands.

Preclinical studies demonstrated that Bocidelpar treatment led to an increase in the mRNA
expression and protein levels of PPAR-9 target genes in both mouse models of DMD (mdx
mice) and human DMD myotubes.[2] Furthermore, in vivo studies with mdx mice showed that
daily administration of Bocidelpar for up to 35 days resulted in improved exercise endurance.

[2]

A key pharmacodynamic effect observed in clinical trials was the dose-dependent upregulation
of six specific PPAR-0 target genes in the blood:
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e ABCAL (ATP Binding Cassette Subfamily A Member 1)
o ACAAZ2 (Acetyl-CoA Acyltransferase 2)

o ACADVL (Acyl-CoA Dehydrogenase Very Long Chain)
o CPT1A (Carnitine Palmitoyltransferase 1A)

o PDK4 (Pyruvate Dehydrogenase Kinase 4)

e SLC25A20 (Solute Carrier Family 25 Member 20)[7]

These genes are directly involved in fatty acid transport and oxidation, providing a clear
biomarker of Bocidelpar's target engagement.[7]

Signaling Pathway Diagram
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Caption: Bocidelpar's mechanism of action via the PPAR-0 signaling pathway.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Single-Dose
Bocidelpar in Healthy Adults (Fasting)[2][9]
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tmax (median,

Dose (mg) N t'2 (mean, hours)
hours)

1 8 1.50

3 8 1.76

10 8 1.50 12.0

30 8 1.74 16.1

75 8 2.24 14.8

120 8 1.99 15.2

tmax: Time to maximum plasma concentration; t¥2: Half-life

Table 2: Pharmacokinetic Parameters of Multiple-Dose

Bocidelpar in Healthy Adults[9]

Time to Steady

Dose (mg) N t’2 (mean, hours)

State
10 9 14.1 ~4 days
30 10 17.5 ~4 days
75 9 16.0 ~4 days

Table 3: Effect of Food on Pharmacokinetics of a Single
30 mg Dose of Bocidelpar[10]

tmax (median,

Condition Cmax AUCInf
hours)
Fasting 1.74 - Not Affected
) 3.49 (Delayed by ]
High-Fat Meal Slightly Reduced Not Affected

1.7h)

Cmax: Maximum plasma concentration; AUCinf: Area under the curve from time zero to infinity
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Table 4: Pharmacokinetics of a Single 75 mg Dose of
Bocidelpar in Patients with Renal and Hepatic

Impairment[6]

. Cmax vs. Healthy AUC vs. Healthy
Patient Group N

Controls Controls
Severe Renal o
_ 7 Minimal Increase No Clear Change
Impairment
Mild Hepatic
) 8 Increased Increased
Impairment
Moderate Hepatic
Increased Increased

Impairment

Experimental Protocols
Quantification of Bocidelpar in Plasma

A common method for quantifying small molecules like Bocidelpar in biological matrices is
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

Objective: To accurately measure the concentration of Bocidelpar in plasma samples.
Methodology:
o Sample Preparation:

o Thaw plasma samples on ice.

o Perform protein precipitation by adding a solvent such as acetonitrile to a small volume of
plasma. This removes larger proteins that can interfere with the analysis.

o Vortex the mixture to ensure thorough mixing.

o Centrifuge the samples at high speed to pellet the precipitated proteins.
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o Carefully transfer the supernatant containing Bocidelpar to a clean tube or a 96-well plate
for analysis.

e Liquid Chromatography (LC) Separation:
o Inject the prepared sample into an LC system.

o The mobile phase, a mixture of solvents (e.g., water with 0.1% formic acid and acetonitrile
with 0.1% formic acid), carries the sample through a chromatographic column (e.g., a C18
column).

o The components of the sample are separated based on their physicochemical properties
as they interact with the stationary phase of the column. This ensures that Bocidelpar is
isolated from other matrix components before entering the mass spectrometer.

o Tandem Mass Spectrometry (MS/MS) Detection:

o The eluent from the LC column is introduced into the mass spectrometer's ion source
(e.g., electrospray ionization - ESI). The ESI source generates charged ions of the analyte.

o The first quadrupole of the tandem mass spectrometer is set to select for the mass-to-
charge ratio (m/z) of the Bocidelpar parent ion.

o The selected parent ions are then fragmented in a collision cell.
o The second quadrupole selects for a specific fragment ion of Bocidelpar.

o The detector measures the intensity of this specific fragment ion, which is proportional to
the concentration of Bocidelpar in the sample. A standard curve is generated using
known concentrations of Bocidelpar to quantify the amount in the unknown samples.

PPAR-0 Activation Assay

To determine the functional activity of Bocidelpar on its target, a cell-based reporter assay can
be employed.[11][12]

Objective: To quantify the agonist activity of Bocidelpar on the human PPAR-& receptor.
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Methodology:
e Cell Culture and Transfection:

o Use a suitable mammalian cell line (e.g., HEK293) that is engineered to constitutively
express the human PPAR-0 receptor.

o These cells are also transfected with a reporter plasmid containing a PPRE sequence
linked to a reporter gene, such as luciferase.

e Compound Treatment:
o Plate the reporter cells in a 96-well plate.

o Treat the cells with varying concentrations of Bocidelpar. Include a vehicle control (e.g.,
DMSO) and a known PPAR-4 agonist as a positive control.

o Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for receptor activation
and reporter gene expression.

e Luciferase Assay:
o After incubation, lyse the cells and add a luciferase substrate.

o The luciferase enzyme, produced as a result of PPAR-d activation, will catalyze a reaction
that produces light (luminescence).

o Measure the luminescence signal using a luminometer. The intensity of the light is directly
proportional to the level of PPAR-d activation.

e Data Analysis:

o Plot the luminescence signal against the concentration of Bocidelpar to generate a dose-
response curve.

o From this curve, the EC50 (the concentration of Bocidelpar that elicits a half-maximal
response) can be calculated to determine its potency.
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Mitochondrial Biogenesis Assay

Mitochondrial biogenesis can be assessed by measuring the relative expression of
mitochondrial and nuclear-encoded proteins.[13][14]

Objective: To determine if Bocidelpar treatment increases the biogenesis of mitochondria in
cultured cells.

Methodology:
e Cell Culture and Treatment:
o Culture a relevant cell type (e.g., myotubes) in a multi-well plate.

o Treat the cells with Bocidelpar at various concentrations for an extended period (e.g., 48-
72 hours) to allow for changes in protein expression. Include appropriate controls.

e Immunofluorescence Staining:
o Fix and permeabilize the cells.

o Incubate the cells with primary antibodies targeting a mitochondrial DNA (mtDNA)-
encoded protein (e.g., COX-1, a subunit of Complex 1V) and a nuclear DNA (nDNA)-
encoded mitochondrial protein (e.g., SDH-A, a subunit of Complex II).

o Wash the cells and incubate with fluorescently labeled secondary antibodies that bind to
the primary antibodies.

o High-Content Imaging and Analysis:
o Acquire images of the stained cells using a high-content imaging system.

o The system's software is used to identify individual cells and quantify the fluorescence
intensity of both COX-1 and SDH-A within each cell.

o Data Interpretation:
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o Calculate the ratio of the fluorescence intensity of the mtDNA-encoded protein (COX-1) to
the nDNA-encoded protein (SDH-A).

o An increase in this ratio following Bocidelpar treatment would suggest a specific
stimulation of mitochondrial biogenesis, as the synthesis of mtDNA-encoded proteins is a
hallmark of this process.

Clinical Development and Discontinuation

Bocidelpar was evaluated in several clinical trials for a variety of conditions, including PMM,
DMD, and Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS).[3][5]

A key trial was the MOUNTAINSIDE study (NCT04641962), a Phase 2/3 randomized, double-
blind, placebo-controlled study designed to assess the efficacy, safety, and tolerability of
Bocidelpar in participants with PMM.[4][15] The primary endpoint was functional improvement
as measured by the 6-minute walk test (6MWT).[4] Participants were randomized to receive
either 30 mg or 75 mg of Bocidelpar, or a placebo, once daily for 24 weeks.[4]

In July 2025, Astellas Pharma announced the termination of the MOUNTAINSIDE trial.[5] The
decision was based on the trial's failure to meet the pre-specified criteria for efficacy.[5] This
was a significant setback for the development of Bocidelpar for PMM. The development for
hypoxia was also discontinued.[5]

Experimental Workflow Diagram
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Caption: A simplified workflow of Bocidelpar's development.

Conclusion
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Bocidelpar represents a scientifically well-founded approach to treating diseases of
mitochondrial dysfunction by targeting the PPAR-& pathway. Preclinical and early clinical data
demonstrated promising target engagement and a favorable safety profile. However, the failure
to translate these early findings into clinical efficacy in a pivotal Phase 2/3 trial for primary
mitochondrial myopathies underscores the significant challenges in developing treatments for
these complex disorders. The data and methodologies detailed in this guide provide valuable
insights for the scientific community, contributing to the broader understanding of PPAR-0
modulation and mitochondrial therapeutics. While the journey of Bocidelpar for PMM has
concluded, the knowledge gained from its development will undoubtedly inform future research
in this critical area of unmet medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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